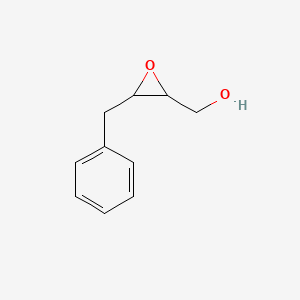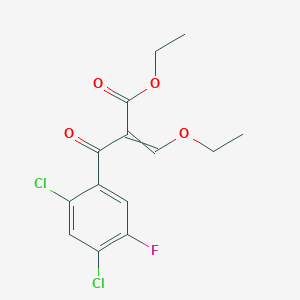
Methyl 2-(4-morpholinophenylamino)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-morpholinophenylamino)-2-oxoacetate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms. The presence of the morpholine ring and the phenylamino group contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-morpholinophenylamino)-2-oxoacetate typically involves the reaction of 4-morpholinoaniline with methyl oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of automated systems can also help in maintaining consistent quality and yield.
化学反応の分析
Types of Reactions
Methyl 2-(4-morpholinophenylamino)-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The phenylamino group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives. Substitution reactions can lead to a variety of substituted phenylamino derivatives.
科学的研究の応用
Methyl 2-(4-morpholinophenylamino)-2-oxoacetate has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(4-morpholinophenylamino)-2-oxoacetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.
類似化合物との比較
Methyl 2-(4-morpholinophenylamino)-2-oxoacetate can be compared with other similar compounds, such as:
Methyl 2-(4-morpholinophenylamino)-2-oxopropanoate: This compound has a similar structure but with a propanoate group instead of an acetate group.
Methyl 2-(4-piperidinophenylamino)-2-oxoacetate: This compound features a piperidine ring instead of a morpholine ring.
Methyl 2-(4-morpholinophenylamino)-2-oxobutanoate: This compound has a butanoate group instead of an acetate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H16N2O4 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
methyl 2-(4-morpholin-4-ylanilino)-2-oxoacetate |
InChI |
InChI=1S/C13H16N2O4/c1-18-13(17)12(16)14-10-2-4-11(5-3-10)15-6-8-19-9-7-15/h2-5H,6-9H2,1H3,(H,14,16) |
InChIキー |
PLKOCIZDMSTXSM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=O)NC1=CC=C(C=C1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[beta-(p-Methylthiophenyl) hexyl]imidazole nitric acid salt](/img/structure/B8472447.png)



![7-[3-(2-Hydroxyethoxy)-5-oxocyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B8472470.png)


![2-methyl-1-(1H-pyrrolo[2,3-c]pyridin-2-yl)-1-propanone](/img/structure/B8472484.png)

![Pyrido[2,3-d]pyrimidin-7-amine,6-(3-amino-2,6-dichlorophenyl)-2-(methylthio)-](/img/structure/B8472495.png)


